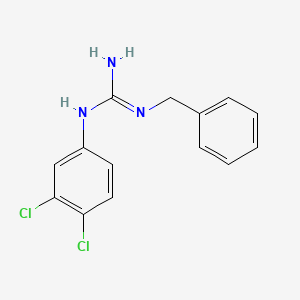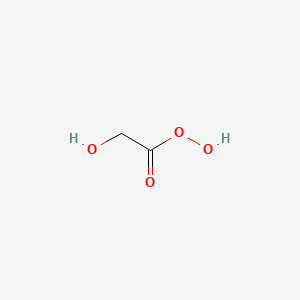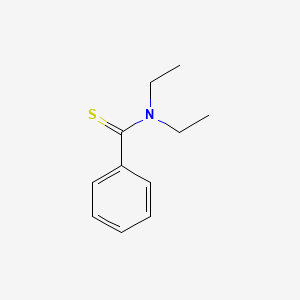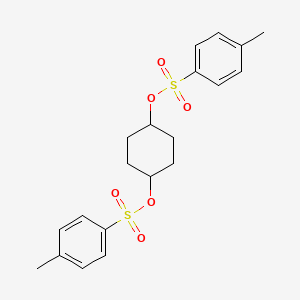
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C20H26O6S2. It is known for its applications in various fields, including organic synthesis and materials science. This compound features a cyclohexane ring substituted with two 4-methylbenzenesulfonate groups at the 1 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) can be synthesized through the reaction of cyclohexane-1,4-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to cyclohexane-1,4-diol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative cleavage of the cyclohexane ring can be achieved using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.
Major Products
Nucleophilic Substitution: Products include cyclohexane-1,4-diyl bis(amine), cyclohexane-1,4-diyl bis(alcohol), and cyclohexane-1,4-diyl bis(thiol).
Reduction: Cyclohexane-1,4-diol.
Oxidation: Cleaved products such as adipic acid or smaller fragments depending on the conditions.
Applications De Recherche Scientifique
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for diols.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism by which cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) exerts its effects involves the reactivity of the sulfonate groups. These groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The cyclohexane ring provides a stable scaffold that influences the spatial arrangement and reactivity of the substituents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexane-1,4-diyl bis(4-nitrophenyl) dicarbonate
- Cyclohexane-1,4-diyl bis(4-methylphenyl) carbonate
- Cyclohexane-1,4-diyl bis(4-methylphenyl) ether
Uniqueness
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) is unique due to the presence of sulfonate groups, which impart distinct reactivity and solubility properties. Compared to similar compounds with carbonate or ether linkages, the sulfonate groups offer enhanced nucleophilicity and potential for further functionalization.
This compound’s versatility and reactivity make it a valuable tool in various fields of research and industry.
Propriétés
Numéro CAS |
24293-30-9 |
|---|---|
Formule moléculaire |
C20H24O6S2 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
[4-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O6S2/c1-15-3-11-19(12-4-15)27(21,22)25-17-7-9-18(10-8-17)26-28(23,24)20-13-5-16(2)6-14-20/h3-6,11-14,17-18H,7-10H2,1-2H3 |
Clé InChI |
WUBMJKORECEIGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)OS(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


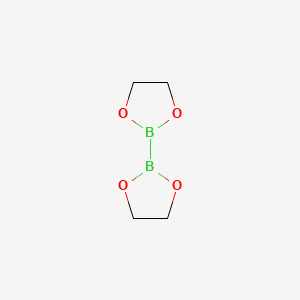
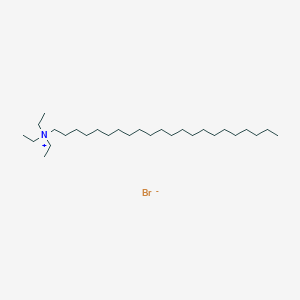
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

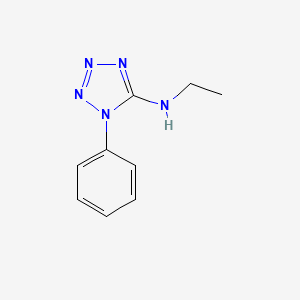


![5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine;trihydrochloride](/img/structure/B14709092.png)
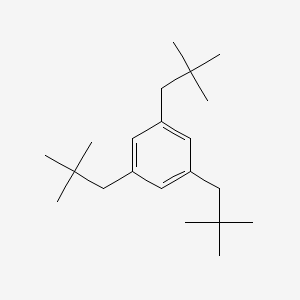

![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
